molecular formula CaH3NO4 B083963 Calcium nitrate tetrahydrate CAS No. 13477-34-4

Calcium nitrate tetrahydrate

Cat. No. B083963
Key on ui cas rn: 13477-34-4
M. Wt: 121.11 g/mol
InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N
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Patent
US08246924B2

Procedure details

117.56 g of Calcium Nitrate tetra hydrate was dissolved in 250 ml of ethanol similarly 21.28 g of phosphorous pentoxide was dissolved in 250 ml of ethanol. The resulting solutions were mixed on complete dissolution of the salts and fed to an oil burner for combustion. The flue gases were directed into a stainless steel vessel containing water. After burning a powdered material was recovered form the water dried overnight at 100° C. and submitted for XRD (X-Ray Diffraction) analysis. The resulting XRD pattern is given in FIG. 3 and can be compared with that of the NIST standard HAP shown in FIG. 2. As indicated the burning of the ethanol solution having a molar Calcium to Phosphorous ratio of 1.67 resulted in the formation of HAP without further high temperature processing but peaks characteristic of TriCalcium Phosphate (TCP) and Calcium Oxide (CaO) are observed in the diffraction pattern.
Name
Calcium Nitrate tetra hydrate
Quantity
117.56 g
Type
reactant
Reaction Step One
Quantity
21.28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.[N+]([O-])([O-])=[O:6].[Ca+2:9].[N+]([O-])([O-])=O.[O:14]=[P:15]12[O:26]P3(OP(OP(O3)([O:22]1)=O)(=O)[O:16]2)=O.O>C(O)C>[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[Ca+2:9].[Ca+2:9].[Ca+2:9].[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[O-2:6].[Ca+2:9] |f:0.1.2.3.4.5.6,10.11.12.13.14,15.16|

Inputs

Step One
Name
Calcium Nitrate tetra hydrate
Quantity
117.56 g
Type
reactant
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
21.28 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solutions were mixed on complete dissolution of the salts
CUSTOM
Type
CUSTOM
Details
The flue gases were directed into a stainless steel vessel
CUSTOM
Type
CUSTOM
Details
was recovered form the water
CUSTOM
Type
CUSTOM
Details
dried overnight at 100° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
Name
Type
product
Smiles
[O-2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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